molecular formula C20H17N3O3S3 B12112637 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

Cat. No.: B12112637
M. Wt: 443.6 g/mol
InChI Key: BJEQTGXVDHFZGM-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is a complex organic compound featuring a pyrrolidine-2,3-dione core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrrolidine-2,3-dione core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the thiophen-2-yl group: This step often involves a coupling reaction using thiophene derivatives.

    Attachment of the propylsulfanyl group: This can be done through a substitution reaction using propylthiol.

    Final assembly: The final product is obtained by combining the intermediate compounds under specific conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-yl and propylsulfanyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazol-2-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with specific enzymes or receptors.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione
  • (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione lies in its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17N3O3S3

Molecular Weight

443.6 g/mol

IUPAC Name

4-hydroxy-2-phenyl-1-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H17N3O3S3/c1-2-10-28-20-22-21-19(29-20)23-15(12-7-4-3-5-8-12)14(17(25)18(23)26)16(24)13-9-6-11-27-13/h3-9,11,15,25H,2,10H2,1H3

InChI Key

BJEQTGXVDHFZGM-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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